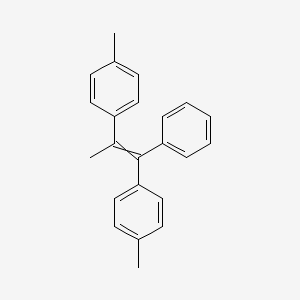
1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a phenylpropene backbone with two 4-methylbenzene groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) typically involves the reaction of 1-phenylpropene with 4-methylbenzene under specific conditions. One common method includes the use of a catalyst such as zinc powder in the presence of propionic anhydride, followed by refluxing the mixture until the reaction is complete . The product is then purified through recrystallization from methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpropene: Shares the phenylpropene backbone but lacks the additional 4-methylbenzene groups.
4-Methylbenzene: A simpler aromatic compound with a single methyl group attached to the benzene ring.
Uniqueness: 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) is unique due to its dual aromatic rings and the phenylpropene backbone, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
845717-08-0 |
|---|---|
Molekularformel |
C23H22 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-methyl-4-[1-(4-methylphenyl)-1-phenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C23H22/c1-17-9-13-20(14-10-17)19(3)23(21-7-5-4-6-8-21)22-15-11-18(2)12-16-22/h4-16H,1-3H3 |
InChI-Schlüssel |
SHDQUXPSBZVGME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















